3H-Pyrazolo[4,3-C]pyridine
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Overview
Description
3H-Pyrazolo[4,3-C]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolo[4,3-C]pyridine core .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of continuous flow reactors and automated synthesis platforms to control reaction conditions precisely and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[4,3-C]pyridine-3-carboxylic acid, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
3H-Pyrazolo[4,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a similar fused ring system but different ring fusion pattern.
Pyrazolo[4,3-D]pyrimidine: Features a pyrazole ring fused to a pyrimidine ring, showing different biological activities.
Indolylpyrazoles: Compounds with an indole ring fused to a pyrazole ring, used in various medicinal chemistry applications.
Uniqueness
3H-Pyrazolo[4,3-C]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
271-51-2 |
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Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
3H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-3H,4H2 |
InChI Key |
WTRUORRZTNTPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2)N=N1 |
Origin of Product |
United States |
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